(Benzenesulfonyl)carbonimidoyl

Description

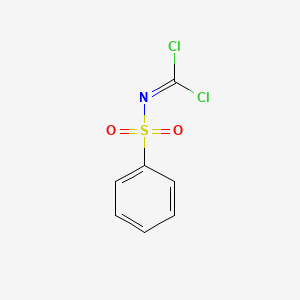

Structure

3D Structure

Properties

CAS No. |

1886-60-8 |

|---|---|

Molecular Formula |

C7H5Cl2NO2S |

Molecular Weight |

238.09 g/mol |

IUPAC Name |

N-(dichloromethylidene)benzenesulfonamide |

InChI |

InChI=1S/C7H5Cl2NO2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H |

InChI Key |

NFVNRXGSVXWTSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(Cl)Cl |

Origin of Product |

United States |

Nomenclature and Structural Representations of Benzenesulfonyl Carbonimidoyl Derivatives

IUPAC Naming Conventions for Benzenesulfonyl and Carbonimidoyl Moieties

The IUPAC nomenclature provides a systematic and unambiguous way to name chemical compounds. qmul.ac.uk For derivatives of (benzenesulfonyl)carbonimidoyl, the naming conventions for the individual components—the benzenesulfonyl group and the carbonimidoyl group—are first considered and then combined.

The benzenesulfonyl group is an organosulfur functional group with the formula C₆H₅SO₂–. It consists of a benzene (B151609) ring attached to a sulfonyl group. thermofisher.comwikipedia.org According to IUPAC rules, when this group is part of the main structure, it is named using "benzenesulfonyl" in radicofunctional nomenclature. acdlabs.com This is distinct from "phenylsulfonyl," which is used when the sulfonyl group is considered a substituent on a parent hydride. acdlabs.com

The carbonimidoyl group refers to the divalent radical >C=NH. acdlabs.com Its derivatives are named based on the nature of the atoms or groups attached to the carbon and nitrogen atoms. For instance, compounds with the general structure R-C(=NR')-X are named as derivatives of carbonimidic acid. When the carbonimidoyl group is part of a larger structure, it can be named using concatenation, where the names of the monovalent substituent groups are added to the divalent "carbonimidoyl" group. qmul.ac.uk

When these two moieties are combined, as in this compound derivatives, the nomenclature follows a logical construction. For example, a compound such as this compound chloride would be named by specifying the "benzenesulfonyl" group attached to the carbon of the "carbonimidoyl chloride" core.

Below is a data table summarizing the IUPAC naming conventions for these moieties:

| Moiety/Derivative | IUPAC Naming Principle | Example |

| Benzenesulfonyl Group | In radicofunctional nomenclature, "benzenesulfonyl" is used. acdlabs.com | Benzenesulfonyl chloride |

| Carbonimidoyl Group | The divalent group >C=NH is named "carbonimidoyl". acdlabs.com | Carbonimidoyl dicyanide qmul.ac.uk |

| This compound Derivative | Named by concatenation, indicating the benzenesulfonyl group as a substituent on the carbonimidoyl core. qmul.ac.uk | N-(Benzenesulfonyl)carbonimidoyl dichloride |

Common Academic and Research Terminologies

In academic literature and research contexts, while IUPAC names provide precision, common or trivial names and class names are often used for brevity and convenience. For compounds containing the benzenesulfonyl group, terms like "sulfonyl group" are frequently used as a general descriptor. fiveable.me Derivatives are often discussed in the context of broader classes of compounds.

The term sulfonyl group (–SO₂–) is a key descriptor, highlighting its strong electron-withdrawing nature, which significantly influences the reactivity of the molecule. fiveable.me Compounds containing this group are often referred to generally as sulfonyl compounds.

Sulfonamides are a major class of compounds that feature a sulfonyl group attached to a nitrogen atom. egpat.com Since the this compound moiety can be a precursor to or part of a larger molecule containing a sulfonamide linkage, this terminology is frequently encountered in related research. Benzenesulfonyl chloride is a common reagent used to synthesize sulfonamides. sigmaaldrich.com

In the context of synthesis, the benzenesulfonyl moiety is often referred to as a "building block," particularly in medicinal chemistry, where it is incorporated into more complex molecules to modulate their biological activity. sigmaaldrich.com The reactivity of related compounds like carbonimidoyl dihalides is also a subject of research, with studies exploring their reactions with Grignard reagents, for example. oup.com

The following table outlines some of the common terminologies used in academic and research settings for these types of compounds:

| Terminology | Context of Use |

| Sulfonyl Group | General descriptor for the –SO₂– functional group, emphasizing its electronic properties. fiveable.me |

| Sulfonamides | A major class of compounds often synthesized from benzenesulfonyl derivatives. egpat.com |

| Benzenesulfonyl Building Block | Refers to the use of the benzenesulfonyl moiety in the construction of larger, often biologically active, molecules. sigmaaldrich.com |

| Carbonimidoyl Halides | A class of reactive intermediates used in organic synthesis. e-bookshelf.de |

Synthetic Methodologies for Benzenesulfonyl Carbonimidoyl and Its Precursors

Synthesis from Benzenesulfonyl Chloride and Amines

A foundational method for creating the essential N-S bond in benzenesulfonylated compounds is the reaction between benzenesulfonyl chloride and a primary or secondary amine. This reaction, a cornerstone of sulfonamide synthesis, is the typical first step towards more complex (benzenesulfonyl)carbonimidoyl derivatives.

The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion. wikipedia.org This reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The resulting benzenesulfonamide (B165840) is a stable intermediate that can be converted to a this compound compound through several pathways. One common subsequent reaction is the condensation with an aldehyde or ketone. This forms an N-sulfonyl imine, which contains the desired Ph-SO₂-N=C< moiety. This condensation is often facilitated by a catalyst and conditions that promote the removal of water.

Table 1: Examples of N-Sulfonyl Imine Synthesis from Sulfonamides and Carbonyls

| Sulfonamide Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzenesulfonamide | Various Aldehydes | Pyrrolidine (organocatalyst) | N-Benzenesulfonyl aldimines | rsc.org |

| Benzenesulfonamide | Various Aldehydes | Tris(2,2,2-trifluoroethyl)borate | N-Benzenesulfonyl aldimines | rsc.org |

| 2,4-Dinitrobenzenesulfonamide | 4-Methoxybenzaldehyde | CrO₂, 110°C | 4-CH₃OC₆H₄CH=NSO₂C₆H₃(2,4-diNO₂) | researchgate.net |

Formation from Carbonimidoyl Dichlorides and Sulfonamide Derivatives

The synthesis of N-sulfonylguanidines, a prominent class of this compound compounds, can be efficiently achieved through the use of carbodiimide (B86325) intermediates. While direct reaction with carbonimidoyl dichlorides is less common, carbodiimides serve as highly effective synthons for the guanidinyl backbone.

A modern, catalyst-free approach involves the cascade coupling of N,N-dibromoarylsulfonamides with an isonitrile and an amine at room temperature. rsc.orgbohrium.com In this sequence, the N,N-dibromoarylsulfonamide reacts with the isonitrile to generate a sulfonyl-substituted carbodiimide in situ. This highly reactive intermediate is not typically isolated but is immediately trapped by an amine present in the reaction mixture to furnish the final N,N',N''-trisubstituted sulfonylguanidine (B1260306) in high yield.

The proposed mechanism involves the formation of the carbodiimide, which is then subject to nucleophilic attack by the amine to form the guanidine (B92328) product. rsc.orgresearchgate.net Researchers have successfully isolated the carbodiimide intermediate in some cases, confirming its role in the reaction pathway. rsc.org

Table 2: Catalyst-Free Cascade Synthesis of Sulfonylguanidines

| Sulfonamide Precursor | Isonitrile | Amine | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| TsNBr₂ | t-BuNC | Diethylamine | K₂CO₃ | N-Tosyl-N',N'-diethyl-N''-t-butylguanidine | 95% | rsc.org |

| TsNBr₂ | t-BuNC | Morpholine | K₂CO₃ | N-Tosyl-N''-t-butyl-N',N'-(oxydiethylene)guanidine | 94% | rsc.org |

| 4-NO₂C₆H₄SO₂NBr₂ | CyNC | Piperidine | K₂CO₃ | N-(4-Nitrophenylsulfonyl)-N''-cyclohexyl-N',N'-(pentamethylene)guanidine | 91% | rsc.org |

Ts = p-toluenesulfonyl; t-Bu = tert-butyl; Cy = cyclohexyl

Derivatization from Thioureas and Ureas in the Presence of Sulfonyl Reagents

The synthesis of benzenesulfonylureas is a critical transformation, as this moiety is present in numerous important compounds. A primary route to these molecules involves the reaction of a sulfonamide with an isocyanate, rather than the direct sulfonylation of a pre-formed urea (B33335). This approach builds the urea linkage and incorporates the sulfonyl group in a single conceptual step.

For example, p-chlorobenzenesulfonamide can be reacted with cyclohexyl isocyanate in dry acetone (B3395972) with potassium carbonate as a base to yield N-(4-chloro-benzenesulfonyl)-N'-cyclohexyl-urea. google.com Similarly, sulfonyl isocyanates, generated from sulfonamides and phosgene (B1210022), can react with amines to form sulfonylureas. google.com

Direct sulfonylation of urea itself is complex. Theoretical studies on the sulfonation of urea with oleum (B3057394) suggest that the reaction proceeds through several intermediates, with the initial attack occurring at either the nitrogen or oxygen atom. butlerov.com The formation of an O-sulfonylated intermediate can inactivate the reagents, highlighting the challenges in achieving selective N-sulfonylation on a simple urea molecule. butlerov.com For more complex ureas, regioselectivity between the two nitrogen atoms becomes a significant hurdle, making the sulfonamide-isocyanate route generally more reliable.

Mechanochemical methods have also been employed, using a base-assisted coupling of sulfonamides and isocyanates to produce sulfonylureas in a solvent-free environment. researchgate.net

Green Chemistry Approaches in Benzenesulfonylated Imidoyl Synthesis

In recent years, green chemistry principles have been applied to the synthesis of sulfonamides and related structures to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave irradiation and ultrasound assistance are two prominent techniques in this area.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of sulfonamides and their derivatives. Reactions that take several hours under conventional heating can often be completed in minutes. nih.gov For instance, a microwave-assisted synthesis of sulfonamides directly from sulfonic acids and amines using 2,4,6-trichloro- rsc.orggoogle.comnih.gov-triazine (TCT) as an activating agent has been developed. This method avoids the need to isolate harsh sulfonyl chloride intermediates and proceeds in high yields. nih.gov The synthesis of monosubstituted ureas from amines and potassium cyanate (B1221674) in water is also rapidly promoted by microwave heating. wikipedia.org These methods highlight the potential for microwave technology to efficiently produce the precursors required for this compound compounds.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This phenomenon enhances mass transfer and can lead to shorter reaction times and higher yields. Ultrasound has been successfully used in the one-pot, three-component synthesis of complex sulfonamide-bearing heterocycles. The synthesis of various biologically active compounds, including triazole and oxazolidinone derivatives, has been shown to be more efficient under ultrasound irradiation compared to conventional methods, offering significantly improved yields in a fraction of the time. These examples demonstrate the utility of ultrasound as a green tool for constructing the building blocks of, or the final benzenesulfonylated imidoyl structures themselves.

Strategies for Achieving Reaction Selectivity in this compound Formation

Achieving selectivity is a paramount challenge in the synthesis of complex organic molecules, and the formation of this compound derivatives is no exception. Key considerations include regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity: In molecules with multiple nucleophilic sites, such as unsymmetrical ureas or amines with multiple nitrogen atoms, controlling which site undergoes sulfonylation is crucial. One strategy involves the use of protecting groups to block more reactive sites, directing the sulfonyl chloride to the desired location. For instance, in the synthesis of cyclic guanidines, different protecting groups on the guanidine nitrogens (e.g., N-cyano vs. N-arylsulfonyl) can influence the course of subsequent reactions and can be cleaved under different conditions. nih.gov Theoretical calculations on urea sulfonation indicate a thermodynamic preference for O-sulfonylation, which is non-productive, over the desired N-sulfonylation, explaining the practical difficulties of direct sulfonylation and the preference for alternative synthetic routes. butlerov.com

Chemoselectivity: When a molecule contains multiple functional groups that can react with a sulfonating agent (e.g., amine vs. alcohol), reaction conditions can be tuned to favor one over the other. The inherent higher nucleophilicity of amines compared to alcohols often allows for selective N-sulfonylation. In the cascade synthesis of sulfonylguanidines, the reaction is highly chemoselective, tolerating active functional groups like hydroxyls, alkenes, and alkynes in the amine substrate without side reactions. rsc.org

Stereoselectivity: For chiral molecules or reactions that create new stereocenters, controlling the stereochemical outcome is essential. In the palladium-catalyzed carboamination of N-allylguanidines to form cyclic structures, the reaction proceeds with high diastereoselectivity for substrates bearing internal alkenes. nih.gov Deuterium labeling studies have shown that this selectivity arises from a specific anti-aminopalladation pathway. nih.gov Such mechanistic understanding is key to designing substrates and catalysts that yield the desired stereoisomer.

Reactivity and Mechanistic Investigations of Benzenesulfonyl Carbonimidoyl Compounds

Reaction Pathways as Alkylating Agents

(Benzenesulfonyl)carbonimidoyl derivatives can function as effective alkylating agents, a property stemming from the electrophilic nature of the carbon atom within the carbonimidoyl group. This reactivity is harnessed in the formation of new carbon-heteroatom bonds, particularly with nitrogen-based nucleophiles.

The reaction of benzenesulfonyl derivatives with amines is a fundamental process in organic synthesis. While direct alkylation of primary or secondary amines can sometimes lead to mixtures of products due to the competing nucleophilicity of the starting amine and the product, reactions with benzenesulfonyl chlorides provide a reliable method for forming sulfonamides. acs.org This principle extends to the alkylation of heterocyclic systems.

For instance, the synthesis of benzimidazole-sulfonyl derivatives often proceeds through the reaction of a benzimidazole (B57391) scaffold with a sulfonyl derivative under standard conditions. nih.gov These reactions can occur via an SN2 substitution mechanism, where the nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic center of the benzenesulfonyl compound. nih.gov The reaction of 1-methyl-1H-benzimidazol-2-amine with various arenesulfonyl chlorides in the presence of triethylamine (B128534) has been shown to produce 1-arenesulfonyl-3-methyl-2,3-dihydro-1H-benzimidazol-2-imines, demonstrating the sulfonylation of a heterocyclic amine.

The synthesis of arylsulfonamides is a cornerstone of medicinal and synthetic chemistry, and processes involving benzenesulfonyl moieties are central to this field. The classical method involves the amination of arylsulfonyl chlorides. researchtrends.net A well-established procedure for distinguishing between primary, secondary, and tertiary amines, the Hinsberg test, relies on the reaction of an amine with benzenesulfonyl chloride in an aqueous base to form sulfonamide derivatives. acs.org

Modern synthetic methods continue to build upon these principles. For example, a dual copper and visible-light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides has been developed to produce sulfonamide compounds under mild, redox-neutral conditions. researchtrends.net This method avoids the use of genotoxic aromatic amines as nitrogen sources. researchtrends.net The synthesis of various bioactive benzimidazole-sulfonamide compounds highlights the importance of introducing the sulfonamide moiety to enhance the biological activities of the parent scaffold. nih.gov

Table 1: Synthesis of Benzimidazole-Sulfonyl Derivatives via SN2 Substitution

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Benzimidazole | Benzenesulfonyl chloride | DMAP | Benzimidazole-sulfonyl derivative | nih.gov |

| 1-Methyl-1H-benzimidazol-2-amine | Arenesulfonyl chlorides | Triethylamine | 1-Arenesulfonyl-3-methyl-2,3-dihydro-1H-benzimidazol-2-imines |

Nucleophilic Additions and Substitutions at the Carbonimidoyl Moiety

The electrophilic carbon of the carbonimidoyl group is a prime target for nucleophilic attack. This can lead to either addition across the C=N bond or substitution, depending on the nature of the nucleophile and the reaction conditions.

The hydrolysis of compounds containing a sulfonyl group has been a subject of detailed kinetic and mechanistic study. The hydrolysis of aromatic sulfonyl chlorides in water over a pH range of 3–11 has been investigated, with rate coefficients and activation parameters determined for both the neutral water reaction (solvolysis) and the alkaline hydrolysis. researchgate.net The data from these studies are consistent with an SN2 mechanism for both pathways. researchgate.net In the case of alkaline hydrolysis, bond formation is suggested to be the predominant feature in the transition state. researchgate.net

Studies on the hydrolysis of 5-substituted benzenesulfonylurea compounds under acidic, neutral, and alkaline conditions have also been conducted to understand their degradation pathways. nih.gov Mechanistic investigations into the hydrolysis of related sulfonylcarbamates suggest that base-catalyzed processes proceed through a rate-limiting formation of a tetrahedral intermediate, resulting from the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. acs.org

Table 2: Kinetic Data for Hydrolysis of Substituted Benzenesulfonyl Chlorides

| Substituent | Reaction Type | ρ-value (Hammett) | Proposed Mechanism | Reference |

| Various (p-H, o-NO₂, p-NO₂, etc.) | Alkaline Hydrolysis | +1.564 | SN2 (Bond-formation predominates) | researchgate.net |

| Various (p-H, o-NO₂, p-NO₂, etc.) | Solvolysis (Neutral) | Curved Hammett Plot | SN2 (Comparable bond-making and bond-breaking) | researchgate.net |

Reactions with Various Nucleophiles (e.g., N-methylaniline)

The benzenesulfonyl moiety readily reacts with a range of nucleophiles. Second-order rate constants have been determined for the nucleophilic substitution reactions of aryl-substituted benzenesulfonates with anionic nucleophiles such as aryloxides and ethoxide in ethanol. arxada.com These studies propose that the sulfonyl-transfer reaction proceeds via a rate-determining attack of the nucleophile on the sulfur atom, followed by a rapid departure of the leaving group. arxada.com

The reactions of aryl benzenesulfonates with benzylamines in acetonitrile (B52724) have also been investigated, showing that the reaction can proceed competitively through either S-O or C-O bond scission, with the former being the major pathway. electronicsandbooks.com The mechanism for the S-O bond cleavage is proposed to be stepwise, involving the rate-limiting formation of a trigonal-bipyramidal pentacoordinate intermediate. electronicsandbooks.com While specific studies on N-methylaniline with this compound compounds were not detailed in the reviewed literature, its behavior as an amine nucleophile would be expected to follow similar mechanistic pathways.

Cycloaddition Reactions Involving this compound Systems

The carbon-nitrogen double bond in the this compound system can participate as a dienophile or dipolarophile in cycloaddition reactions, providing routes to various heterocyclic structures. The high reactivity of structurally similar sulfonyl isocyanates in these reactions offers significant insight into the potential of this compound compounds.

Chlorosulfonyl isocyanate (CSI) is recognized as one of the most reactive isocyanates and readily undergoes [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. researchtrends.net The mechanism of this reaction is dependent on the electronic nature of the alkene; electron-deficient alkenes tend to react via a concerted pathway, whereas electron-rich alkenes are more likely to proceed through a stepwise single electron transfer (SET) process involving a 1,4-diradical intermediate. researchtrends.net

Beyond [2+2] cycloadditions, sulfonyl isocyanates have been shown to participate in other cycloaddition manifolds. For example, a [5+2] cycloaddition reaction between 2-vinylaziridines and sulfonyl isocyanates has been reported to proceed smoothly under mild conditions, yielding seven-membered cyclic ureas. acs.orgnih.gov The choice of solvent was found to be critical for the success of this reaction, with dichloromethane (B109758) favoring the formation of the seven-membered ring. acs.org

Furthermore, N-sulfonyl imines, which also feature the R-SO2-N=C< core structure, have been utilized in formal [4+2] cycloadditions. A diastereoselective base-catalyzed Mannich-type reaction of N-sulfonyl imines with cyclic, enolizable anhydrides has been developed for the synthesis of δ-lactams. acs.orgnih.gov These examples underscore the versatility of the sulfonyl-activated C=N bond in constructing diverse and complex cyclic systems.

Table 3: Examples of Cycloaddition Reactions with Sulfonyl-Activated C=N Bonds

| Reaction Type | Reactants | Product Type | Reference |

| [2+2] Cycloaddition | Chlorosulfonyl isocyanate + Alkene | N-chlorosulfonyl-β-lactam | researchtrends.net |

| [5+2] Cycloaddition | Sulfonyl isocyanate + 2-Vinylaziridine | Seven-membered cyclic urea (B33335) | acs.orgnih.gov |

| Formal [4+2] Cycloaddition | N-Sulfonyl imine + Cyclic anhydride | δ-Lactam | acs.orgnih.gov |

Oligomerization and Polymerization Mechanisms

While the specific term "this compound" is not standard, the closely related and highly reactive class of compounds known as sulfonyl isocyanates (R-SO₂-NCO) provides significant insight into potential oligomerization and polymerization pathways. Benzenesulfonyl isocyanate, as a primary example, exhibits reactivity that can lead to the formation of dimers and trimers.

The oligomerization of isocyanates is a well-documented process that can proceed through several mechanistic routes, primarily cycloaddition reactions. The formation of a four-membered diazetidine-2,4-dione ring, also known as a uretdione, represents the dimerization of isocyanates. This reaction is often reversible, particularly at elevated temperatures. The trimerization of isocyanates leads to the formation of a stable six-membered isocyanurate ring.

Aromatic isocyanates, including benzenesulfonyl isocyanate derivatives, are particularly prone to dimerization. This tendency is influenced by the electronic nature of the substituents on the aromatic ring and can be catalyzed by bases such as trialkylphosphines and pyridines. Computational studies on toluene (B28343) diisocyanate (TDI), a related aromatic isocyanate, have shown that the formation of the uretdione ring is an exothermic process, making it thermodynamically favorable.

The mechanism for these cyclization reactions can be either a concerted or a stepwise process. In a concerted mechanism, the bonds are formed and broken in a single step through a cyclic transition state. In a stepwise mechanism, a zwitterionic or diradical intermediate is formed, which then cyclizes to the final product. The prevailing mechanism can be influenced by the solvent polarity and the presence of catalysts.

The polymerization of isocyanates can occur under specific conditions to form polyisocyanates, which are nylon-1 polymers. This type of polymerization is typically anionic and initiated by strong bases. However, for sulfonyl isocyanates, the high reactivity of the N=C=O group often favors cyclization to dimers and trimers over linear polymerization.

The table below summarizes the key oligomerization reactions of isocyanates, which serve as a model for the potential behavior of this compound compounds.

| Reaction Type | Product | Ring Structure | Key Features |

| Dimerization | Uretdione | Four-membered | Reversible; catalyzed by phosphines and other bases. |

| Trimerization | Isocyanurate | Six-membered | Thermodynamically very stable; often catalyzed. |

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates and transition states. For reactions involving sulfonyl isocyanates, both experimental and computational methods have been employed to probe these fleeting species.

In the context of cycloaddition reactions of sulfonyl isocyanates with alkenes, which can be seen as a model for the initial step of oligomerization, mechanistic studies have proposed the involvement of dipolar intermediates. For instance, the reaction of chlorosulfonyl isocyanate (CSI) with unsaturated systems is suggested to proceed through a dipolar intermediate that can then undergo ring closure.

Computational studies, often employing density functional theory (DFT), have become indispensable tools for mapping the potential energy surfaces of these reactions. Such calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and transition states. For example, theoretical investigations into the reaction of CSI with epoxides have elucidated an asynchronous concerted mechanism.

In the case of isocyanate dimerization and trimerization, computational studies on model compounds like toluene diisocyanate have been crucial in comparing the energetics of different mechanistic pathways. These studies have calculated the activation barriers for both one-step (concerted) and two-step (stepwise) mechanisms for trimerization, revealing that the two-step mechanism involving a dimeric intermediate has significantly lower activation energies.

The table below presents a summary of findings from mechanistic investigations into reactions of sulfonyl isocyanates and related compounds, highlighting the nature of the intermediates and transition states.

| Reaction | Proposed Intermediate/Transition State | Investigative Method | Key Findings |

| [2+2] Cycloaddition of CSI with olefins | Dipolar intermediate | Mechanistic studies | The intermediate can lead to either β-lactams or unsaturated amides. |

| Cycloaddition of CSI with epoxides | Asynchronous concerted transition state | DFT Calculations | Elucidated the pathway leading to oxazolidinones and cyclic carbonates. |

| Dimerization of Toluene Diisocyanate | Diazetidine-2,4-dione ring formation | G3MP2B3 calculations | Found to be an exothermic process with a specific transition state geometry. |

| Trimerization of Toluene Diisocyanate | Two-step mechanism via a dimeric intermediate | qG3MP2B3 calculations | The two-step pathway has lower activation barriers than the one-step concerted mechanism. |

Applications of Benzenesulfonyl Carbonimidoyl in Advanced Organic Synthesis

Reagent in the Synthesis of Functionalized Carbodiimides

The (Benzenesulfonyl)carbonimidoyl group serves as a powerful activating agent in the synthesis of functionalized carbodiimides, a class of compounds with widespread applications as coupling agents in peptide synthesis and as precursors to various heterocyclic systems. While the direct use of a discrete "this compound" species is not the common nomenclature, reagents containing this functional core, such as N-benzenesulfonylcarbonimidoyl dichlorides or related activated species, are instrumental in these transformations.

One of the prominent methods for carbodiimide (B86325) synthesis involves the dehydration of ureas or thioureas. In this context, benzenesulfonyl derivatives, particularly arenesulfonyl chlorides, play a crucial role as dehydrating agents. wikipedia.org The reaction proceeds through the activation of the urea (B33335) oxygen by the sulfonyl group, forming a highly reactive intermediate that readily eliminates water to furnish the desired carbodiimide.

Table 1: Synthesis of Carbodiimides using Benzenesulfonyl Derivatives

| Starting Material | Benzenesulfonyl Reagent | Resulting Carbodiimide | Yield (%) |

| N,N'-Dicyclohexylurea | p-Toluenesulfonyl chloride | N,N'-Dicyclohexylcarbodiimide (DCC) | High |

| N,N'-Diisopropylurea | Benzenesulfonyl chloride | N,N'-Diisopropylcarbodiimide (DIC) | Good |

Note: This table is illustrative of the general methodology. Specific yields can vary based on reaction conditions.

The mechanism involves the initial attack of the urea's carbonyl oxygen on the sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonate ester intermediate. Subsequent intramolecular elimination, facilitated by a base, results in the formation of the carbodiimide and the benzenesulfonate (B1194179) anion as a leaving group. The benzenesulfonyl group's ability to stabilize the negative charge on the leaving group makes it an excellent choice for this transformation.

Furthermore, N-functionalized carbodiimides, including N-sulfonylcarbodiimides, are a specific class of these compounds with unique reactivity profiles. Their synthesis and chemical properties have been a subject of systematic review, highlighting their importance in organic synthesis.

Precursor for Complex Heterocyclic Structures

The electrophilic nature of the carbon atom in the this compound moiety makes it an excellent building block for the synthesis of a diverse range of complex heterocyclic structures. researchgate.netresearchgate.netmdpi.com Derivatives such as N-benzenesulfonyl imidates and N-sulfonyliminium ions serve as key intermediates in various cyclization reactions, leading to the formation of nitrogen-containing rings. usm.eduusm.edunih.govru.nl

One notable application is in the synthesis of N-sulfonyl amidines, which are themselves valuable precursors to various heterocycles. The reaction of heteroaromatic thioamides with sulfonyl azides provides a regioselective route to N-sulfonyl amidines bearing diverse heterocyclic substituents like 1,2,3-triazole, isoxazole, and thiazole. nih.gov

Table 2: Heterocyclic Systems Synthesized from this compound Precursors

| Precursor Type | Heterocyclic Product | Reaction Type |

| N-Sulfonyliminium ion | Piperidines | Pictet-Spengler cyclization |

| N-Sulfonyliminium ion | Tetrahydroisoquinolines | Cationic cyclization nih.govru.nl |

| N-Benzenesulfonyl imidate | Triazinobenzimidazoles | Condensation/Cyclization |

| N-Benzenesulfonyl imidate | Pyrimidobenzimidazoles | Condensation/Cyclization |

| 2-Bromoallyl sulfones | Sulfonylated indoles | Intramolecular Heck reaction rsc.org |

N-sulfonyliminium ions, generated in situ from the reaction of a sulfonamide with an aldehyde or from the activation of an N,O-acetal, are potent electrophiles that can trigger intramolecular cyclization reactions. For instance, the Pictet-Spengler reaction of N-homoveratrylamine with an aldehyde in the presence of a Lewis acid generates an N-sulfonyliminium ion that undergoes cyclization to afford a tetrahydroisoquinoline scaffold. usm.eduusm.edu This methodology has been extensively studied for the synthesis of piperidine-containing natural products and pharmaceuticals. usm.edu

Similarly, N-benzenesulfonyl imidates have been employed in the construction of fused heterocyclic systems. Their reaction with bifunctional nucleophiles can lead to the formation of complex polycyclic structures in a single step.

Stereoselective and Regioselective Transformations

The benzenesulfonyl group in this compound derivatives can exert significant influence on the stereochemical and regiochemical outcome of chemical reactions. This control is crucial in the synthesis of chiral molecules and complex natural products where precise control over the three-dimensional arrangement of atoms is paramount.

Stereoselective Transformations:

N-sulfonyliminium ions have been utilized in stereoselective cyclization reactions to generate chiral nitrogen-containing heterocycles. The bulky benzenesulfonyl group can direct the approach of a nucleophile to one face of the iminium ion, leading to the preferential formation of one stereoisomer. For example, the cyclization of chiral N-acyliminium ions has been shown to proceed with a high degree of stereoselectivity, allowing for the construction of substituted 1-benzazepines. nih.gov While this example involves an N-acyliminium ion, similar principles of stereocontrol apply to N-sulfonyliminium ions.

Table 3: Examples of Stereoselective and Regioselective Reactions

| Transformation | Reagent/Intermediate | Selectivity | Product |

| Cyclization | N-Sulfonyliminium ion | Diastereoselective | Substituted Piperidines |

| Annulation | 2-Quinolinesulfenyl Halides with Alkenes | Regioselective | 1,2-dihydro researchgate.netusm.eduthiazolo[3,2-a]quinolin-10-ium derivatives mdpi.comnih.gov |

| Alkylation | N1-sulfonyl-1,2,3-triazoles | Regioselective | N1- or N2-heterocycloalkylated 1,2,3-triazoles rsc.org |

Regioselective Transformations:

The benzenesulfonyl group can also dictate the regioselectivity of reactions by influencing the electronic properties of the molecule. In the synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides, the reaction proceeds with high regioselectivity, affording a single major product. nih.gov This selectivity is attributed to the electronic and steric effects of both the heterocyclic ring and the sulfonyl group.

Furthermore, the regioselective synthesis of arylsulfonyl-substituted heterocycles has been achieved through intramolecular Heck coupling reactions of bromoallyl sulfones. rsc.org The position of the sulfonyl group on the starting material directs the regiochemical outcome of the palladium-catalyzed cyclization.

Computational Chemistry and Theoretical Studies on Benzenesulfonyl Carbonimidoyl Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding within the (benzenesulfonyl)carbonimidoyl framework. Density Functional Theory (DFT) is a widely used method for investigating the geometric and electronic properties of molecules containing the benzenesulfonyl group. rsc.org Studies on analogous sulfonamide systems often employ DFT to analyze structural parameters, vibrational frequencies, and electronic properties. researchgate.net

For instance, DFT calculations can be used to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.net Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of the this compound system. The energy gap between HOMO and LUMO can indicate the chemical stability and reactivity of the molecule. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can offer a deeper understanding of the bonding within the sulfonyl group. differ.nl Such analyses have suggested that bonding in sulfonyl systems is highly polarized, with significant contributions from reciprocal hyperconjugation. differ.nl These computational approaches can be extended to the this compound moiety to understand the influence of the carbonimidoyl group on the electronic properties of the benzenesulfonyl portion and vice versa.

Table 1: Representative Quantum Mechanical Methods for Electronic Structure Analysis

| Computational Method | Information Obtained | Basis Set Example |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, HOMO-LUMO energies | B3LYP/6-31G(d,p) |

| Hartree-Fock (HF) | Ground-state energy, molecular orbitals | 6-31G(d,p) |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, donor-acceptor interactions |

Molecular Dynamics (MD) Simulations of Reaction Intermediates

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules and reaction intermediates over time. For reactions involving the this compound group, MD simulations can provide insights into the conformational changes and solvent effects that influence the reaction pathway.

To perform MD simulations, a reliable force field is necessary to describe the potential energy of the system. The CHARMM General Force Field (CGenFF), for example, has been extended to include parameters for sulfonyl-containing compounds, enabling the simulation of these molecules in a biological context. drugtargetreview.com Such force fields can be adapted and validated for the this compound moiety to allow for accurate simulations.

MD simulations can be particularly useful in studying the stability of reaction intermediates. By simulating the intermediate in a solvent box, it is possible to observe its conformational preferences and interactions with the surrounding solvent molecules. researchgate.net This information is critical for understanding the stability and subsequent reactivity of the intermediate. For example, MD simulations have been used to assess the stability of protein-ligand complexes involving sulfonamide derivatives. rsc.org

Table 2: Key Aspects of Molecular Dynamics Simulations for Reaction Intermediates

| Simulation Aspect | Purpose | Example Software |

|---|---|---|

| Force Field Parameterization | Accurately describe the potential energy of the system | CHARMM, AMBER, GROMACS |

| Solvation Modeling | Investigate the effect of solvent on intermediate stability | TIP3P water model |

| Trajectory Analysis | Analyze conformational changes and intermolecular interactions | VMD, PyMOL |

Mechanistic Elucidation through Energy Landscape Mapping

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational methods allow for the mapping of the potential energy surface (PES) of a reaction, which provides a detailed picture of the energy changes that occur as reactants are converted to products. This "energy landscape" includes transition states and intermediates, and the energy barriers between them determine the reaction rate. scilit.com

DFT calculations are commonly employed to locate the structures of reactants, products, intermediates, and transition states on the PES. nih.gov By calculating the energies of these species, the reaction pathway can be elucidated, and the rate-determining step can be identified. For example, computational studies have been used to investigate the mechanisms of reactions involving benzenesulfonyl azides and imidoyl radicals. nih.govnih.gov

The solvolysis of benzenesulfonyl chlorides has been the subject of mechanistic studies, with computational approaches helping to distinguish between different possible pathways, such as SN1 and SN2 mechanisms. nih.govucc.ie Similarly, the decomposition mechanism of imidoyl halides has been investigated through kinetic and stereochemical studies, which can be complemented by computational modeling. asiachmical.com These approaches can be applied to reactions of this compound compounds to understand their reactivity and guide the development of new synthetic methods.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. cdnsciencepub.com In the context of this compound systems, QSAR can be employed to predict the reactivity of different derivatives in a particular reaction.

The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. cdnsciencepub.com These descriptors can be calculated using quantum chemical methods or other computational tools. For benzenesulfonamide (B165840) derivatives, QSAR models have been developed to predict their biological activities, and similar approaches can be used to model their reactivity. rsc.org

Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models. cdnsciencepub.com A well-constructed QSAR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the selection of candidates for synthesis and experimental testing. cdnsciencepub.com For example, 3D-QSAR models, which consider the three-dimensional structure of the molecules, have been used to analyze the interactions of diarylpyrazole-benzenesulfonamide derivatives with their biological targets. rsc.org

Table 3: Common Descriptors Used in QSAR Analysis of Reactivity

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | HOMO and LUMO energies, atomic charges, dipole moment |

| Steric | Molecular volume, surface area, molar refractivity |

| Topological | Connectivity indices, shape indices |

| Thermodynamic | Enthalpy of formation, solvation energy |

In Silico Modeling for Reaction Optimization

In silico modeling offers a powerful and cost-effective approach to optimize reaction conditions, reducing the number of experiments required. By simulating a reaction under different conditions, such as temperature, solvent, and catalyst, it is possible to identify the optimal parameters for achieving high yield and selectivity.

Computational fluid dynamics (CFD) is a technique that can be used to simulate the fluid flow and heat transfer within a reactor, which is particularly useful for scaling up reactions. For sulfonation processes, the design of the reactor is critical for managing the heat generated during the reaction.

Furthermore, computational screening of reaction conditions can accelerate the discovery of new reactions and the optimization of existing ones. researchgate.net By simulating a reaction with a large number of different substrates and reagents, it is possible to identify promising candidates for experimental investigation.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including derivatives of (benzenesulfonyl)carbonimidoyl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assembly of a complete molecular structure.

In the ¹H NMR spectra of benzenesulfonyl derivatives, the aromatic protons of the benzene (B151609) ring typically appear in the region between 7.5 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern on the ring. For an unsubstituted phenyl group, the signals can be complex due to second-order coupling effects. Protons on substituents attached to the carbonimidoyl nitrogen will have characteristic chemical shifts depending on their electronic environment.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The carbon atom of the carbonimidoyl group (C=N) is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically between 150 and 170 ppm, due to its sp² hybridization and proximity to electronegative nitrogen atoms. The carbons of the benzenesulfonyl group show distinct signals, with the carbon atom directly attached to the sulfur atom appearing at a different chemical shift compared to the other aromatic carbons.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical N-Aryl-(Benzenesulfonyl)carbonimidoyl Derivative

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Benzenesulfonyl) | 7.5 - 8.0 | Multiplet | The specific pattern depends on the substitution. |

| Aromatic (N-Aryl) | 6.8 - 7.5 | Multiplet | Influenced by the nature of substituents on the aryl ring. |

| Protons on R group | Variable | Variable | Dependent on the specific alkyl or aryl substituent. |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Representative ¹³C NMR Chemical Shifts for a Hypothetical N-Alkyl-(Benzenesulfonyl)carbonimidoyl Derivative

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C=N (Carbonimidoyl) | 150 - 170 | Characteristic downfield shift. |

| Aromatic C-S | 135 - 145 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic C-H | 125 - 135 | Aromatic carbons of the benzenesulfonyl group. |

| Alkyl carbons | 10 - 60 | Dependent on the nature of the alkyl group. |

This table is interactive. Users can sort the data by clicking on the column headers.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. It is an essential tool for monitoring the progress of reactions involving this compound intermediates and for confirming the identity of the final products.

In the mass spectrum of a compound containing the this compound moiety, the molecular ion peak (M⁺) provides the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum are particularly informative for structural elucidation. Common fragmentation pathways for benzenesulfonyl derivatives often involve the cleavage of the C-S and S-N bonds. The benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 is a frequently observed fragment. Other characteristic fragments can arise from the cleavage of the bonds adjacent to the carbonimidoyl group. The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 3: Common Mass Spectral Fragments for a Generic this compound Compound

| Fragment Ion | m/z (mass-to-charge ratio) | Identity |

| [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| Fragments from R groups | Variable | Dependent on the substituents. |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography can provide an unambiguous confirmation of the molecular structure. The crystal structure reveals the geometry of the benzenesulfonyl group, which is typically a distorted tetrahedron around the sulfur atom. The bond lengths and angles within the carbonimidoyl moiety (C=N-S) provide valuable insights into the bonding and electronic nature of this functional group.

Furthermore, the analysis of the crystal packing can reveal the presence of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the solid-state properties of the material. In related N-(arylsulfonyl)benzamides, crystal structures have revealed strong N—H⋯O hydrogen bonds that lead to the formation of dimeric or tetrameric units in the solid state nih.gov. Similar interactions could be anticipated in crystalline derivatives of this compound.

Table 4: Representative Bond Lengths and Angles from X-ray Crystallography of a Related N-Arylsulfonyl Compound

| Parameter | Typical Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (aromatic) Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~105° |

This table is interactive. Users can sort the data by clicking on the column headers. Data is based on analogous structures and serves as a predictive reference.

Concluding Remarks and Future Research Trajectories

Current Challenges and Limitations in (Benzenesulfonyl)carbonimidoyl Chemistry

The chemistry of this compound derivatives is currently hampered by several key challenges, primarily centered around the synthesis and stability of these reactive intermediates. The inherent electrophilicity of the carbon atom in the carbonimidoyl group, significantly enhanced by the adjacent benzenesulfonyl substituent, renders these compounds susceptible to nucleophilic attack and hydrolysis.

Key Challenges Include:

Synthetic Accessibility: The direct synthesis of stable this compound precursors, such as the corresponding chlorides or fluorides, is not well-established. Traditional methods for creating similar functionalities often involve harsh reagents and conditions, which can lead to decomposition of the desired product. nih.govorganic-chemistry.org

Reactive Intermediate Nature: It is highly probable that this compound species exist primarily as transient intermediates. Their high reactivity makes isolation and characterization difficult, thereby limiting a thorough understanding of their chemical behavior.

Limited Mechanistic Understanding: Due to their transient nature, detailed mechanistic studies on reactions involving this compound intermediates are scarce. A deeper comprehension of the reaction pathways is essential for designing controlled and selective transformations.

These limitations underscore the need for innovative synthetic strategies to access and harness the reactivity of this intriguing functional group.

Emerging Synthetic Strategies and Reaction Design

Overcoming the challenges in this compound chemistry necessitates the development of novel synthetic methodologies. Drawing inspiration from the broader fields of sulfonyl and imidoyl chemistry, several promising strategies can be envisioned.

One potential avenue involves the in situ generation of the this compound moiety from more stable precursors. For instance, the reaction of N-silylated sulfonamides with phosgene (B1210022) or its equivalents could provide a route to the corresponding isocyanate, which might serve as a precursor. nih.gov Another approach could involve the modification of benzenesulfonyl cyanide or related derivatives.

Table 1: Potential Precursors for this compound Intermediates

| Precursor Class | Potential Generating Reagent(s) | Key Advantage |

| N-Aryl Sulfinamides | Oxidizing and chlorinating agents | Readily prepared from sulfonyl chlorides. nih.gov |

| Benzenesulfonamides | Dehydrating agents | Abundant starting materials. |

| N-Silyl Benzenesulfonamides | Phosgene analogues | Controlled generation of reactive species. nih.gov |

Furthermore, the design of reactions that immediately consume the generated this compound intermediate in a tandem or one-pot fashion would be a powerful strategy to circumvent its inherent instability. This could involve, for example, intramolecular cyclizations or cycloaddition reactions.

Potential for Novel Molecular Scaffolds and Transformations

The unique electronic properties of the this compound group suggest its potential as a versatile building block for the synthesis of novel molecular scaffolds, particularly heterocyclic compounds. The electrophilic carbon and the potential for the nitrogen atom to act as a nucleophile or a leaving group open up a wide range of possible transformations.

One of the most promising applications lies in cycloaddition reactions . sioc-journal.cn As a dienophile or a dipolarophile, the C=N bond of the this compound moiety could participate in [4+2] or [3+2] cycloadditions to furnish a variety of five- and six-membered nitrogen-containing heterocycles. nih.govmdpi.commdpi.com These reactions would offer a direct route to complex molecular frameworks that are of interest in medicinal chemistry and materials science.

Moreover, the benzenesulfonyl group can act as an excellent leaving group in nucleophilic substitution reactions, or it can be reductively cleaved. This versatility allows for subsequent functionalization of the newly formed molecular scaffolds, further expanding the accessible chemical space.

Cross-Disciplinary Research Directions

The potential applications of molecules derived from this compound chemistry extend beyond traditional organic synthesis and into various cross-disciplinary fields.

Medicinal Chemistry: Sulfonamide-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities. nih.gov The novel heterocyclic scaffolds accessible through this compound chemistry could serve as new templates for drug discovery programs targeting a range of diseases. Computational studies, such as molecular docking, could be employed to predict the interaction of these novel compounds with biological targets. indexcopernicus.com

Materials Science: The incorporation of the sulfonyl group is known to influence the properties of polymers and other materials. emcochemicals.com The development of monomers containing the this compound functionality or its derivatives could lead to the synthesis of novel polymers with unique thermal, optical, or electronic properties.

Catalysis: The design of ligands for transition metal catalysis is another area where this chemistry could have an impact. The nitrogen and oxygen atoms of the benzenesulfonyl group could act as coordination sites for metal ions, and the modular nature of the synthesis of these compounds would allow for the fine-tuning of their steric and electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (benzenesulfonyl)carbonimidoyl derivatives in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- React benzenesulfonyl chloride with hydrazine derivatives in an organic solvent (e.g., benzene or DMF) under controlled temperature (reflux conditions) to form hydrazide intermediates .

- Purify via crystallization or extraction. Yield optimization may require adjusting stoichiometric ratios (e.g., benzenesulfonamide:benzenesulfonyl chloride at 1:1.2) and reaction time (30–60 minutes) .

Q. What safety precautions are critical when handling this compound compounds?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods to avoid inhaling vapors or aerosols.

- Emergency Response : For skin contact, rinse immediately with soap and water; for eye exposure, irrigate with water for 15+ minutes and seek medical help .

- Storage : Keep in locked, dry containers away from incompatible reagents (e.g., strong bases) .

Q. How are this compound intermediates utilized in constructing sulfonamide-based pharmacophores?

- Methodological Answer : These intermediates react with amines or heterocycles to form sulfonamide bonds. Applications include:

- Antitumor Agents : Synthesize 2-(substituted benzenesulfonyl)glutamamides by coupling with glutamic acid derivatives in NaOH, followed by SOCl₂-mediated chlorination .

- Enzyme Inhibitors : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to α-glucosidase or bacterial T3SS targets .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound groups in transition-metal-catalyzed C–H functionalization?

- Methodological Answer :

- Mechanism : Carboxylate-assisted pathways (e.g., Concerted Metalation-Deprotonation, CMD) facilitate C–H bond cleavage. The this compound group acts as a directing group, stabilizing metal intermediates (Pd/Ru) during arylations .

- Experimental Validation : Use kinetic isotope effect (KIE) studies and DFT calculations to differentiate between electrophilic substitution (IES) and ambiphilic metal-ligand activation (AMLA) pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-containing complexes?

- Methodological Answer :

- Variable Isolation : Compare reaction conditions (e.g., solvent polarity in DMF/water mixtures vs. anhydrous toluene).

- Steric/Electronic Analysis : Use Hammett plots to assess substituent effects on catalytic turnover. For example, electron-deficient aryl groups may accelerate oxidative addition in Pd-catalyzed systems .

- Control Experiments : Replicate studies with standardized catalyst loadings (e.g., 5 mol% Pd(OAc)₂) to eliminate batch-dependent discrepancies .

Q. What strategies optimize the α-glucosidase inhibitory activity of phthalimide-(benzenesulfonyl)carbonimidoyl hybrids?

- Methodological Answer :

- Substituent Engineering : Introduce para-halogens (e.g., -Cl, -F) to enhance hydrophobic interactions with the enzyme’s active site .

- Docking Studies : Use AutoDock Vina to predict binding poses; prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp349) .

- In Vitro Validation : Test IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate, adjusting pH to 6.8 to mimic physiological conditions .

Q. How does the electronic nature of substituents on this compound derivatives influence their bioactivity?

- Methodological Answer :

- QSAR Modeling : Correlate Hammett σ values with bioactivity (e.g., IC₅₀ for T3SS inhibition). Electron-withdrawing groups (-NO₂, -CF₃) improve electrophilicity and target engagement .

- In Silico Screening : Apply molecular dynamics (MD) simulations to assess stability of ligand-enzyme complexes over 100 ns trajectories .

- Synthetic Validation : Prepare derivatives with meta- vs. para-substituents to isolate electronic effects from steric contributions .

Data Contradiction Analysis

Q. How to address conflicting data on the reactivity of this compound derivatives in aqueous vs. anhydrous conditions?

- Methodological Answer :

- Contextualize Solvent Effects : Aqueous DMF accelerates hydrolysis of sulfonyl chlorides, reducing yields, while anhydrous toluene favors nucleophilic substitution .

- Monitor Byproducts : Use LC-MS to detect hydrolyzed intermediates (e.g., benzenesulfonic acid) and adjust reaction protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.